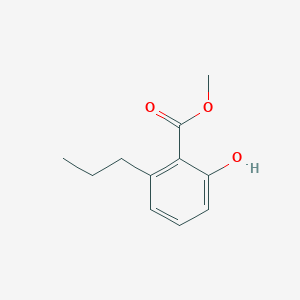
Methyl 2-hydroxy-6-propylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-6-propylbenzoate is an organic compound belonging to the class of esters. It is derived from benzoic acid and is characterized by the presence of a hydroxyl group at the second position and a propyl group at the sixth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-6-propylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-6-propylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The ester is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-6-propylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-keto-6-propylbenzoic acid.
Reduction: Formation of 2-hydroxy-6-propylbenzyl alcohol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Methyl 2-hydroxy-6-propylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a preservative in various products.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-6-propylbenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxybenzoate: Lacks the propyl group, leading to different chemical and biological properties.
Methyl 6-propylbenzoate: Lacks the hydroxyl group, affecting its reactivity and applications.
Ethyl 2-hydroxy-6-propylbenzoate: Similar structure but with an ethyl group instead of a methyl group, influencing its physical and chemical properties.
Uniqueness
Methyl 2-hydroxy-6-propylbenzoate is unique due to the presence of both the hydroxyl and propyl groups, which confer specific reactivity and potential biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
112797-75-8 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-hydroxy-6-propylbenzoate |
InChI |
InChI=1S/C11H14O3/c1-3-5-8-6-4-7-9(12)10(8)11(13)14-2/h4,6-7,12H,3,5H2,1-2H3 |
InChI Key |
KXADVPGGJKTERY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC=C1)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















